3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride
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Overview
Description
3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride: is a chemical compound with the molecular formula C4H8ClN3O2 and a molecular weight of 165.58 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxadiazole ring, a methylamino group, and a hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups to form the oxadiazole ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with different functional groups, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds
Mechanism of Action
The mechanism of action of 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Methylamine: A simple primary amine with a similar methylamino group.
1,2,4-Oxadiazole: A heterocyclic compound with a similar oxadiazole ring structure.
3-(Methylamino)propylamine: A compound with a similar methylamino group but different overall structure
Uniqueness: 3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride is unique due to its combination of functional groups and its specific structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Biological Activity
3-[(Methylamino)methyl]-1,2,4-oxadiazol-5-ol hydrochloride is a chemical compound with the molecular formula C4H8ClN3O2 and a molecular weight of 165.58 g/mol. It has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties and mechanisms of action.
- Molecular Formula : C4H8ClN3O2
- Molecular Weight : 165.58 g/mol
- CAS Number : 1909325-55-8
- IUPAC Name : 3-(methylaminomethyl)-1,2,4-oxadiazol-5-one; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. This compound can modulate enzyme activities and receptor functions through binding interactions, leading to various biological effects. The specific pathways influenced by this compound depend on the context of its application.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, suggesting a broad-spectrum antimicrobial potential.
Table 1: Antimicrobial Activity Data
Organism | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Escherichia coli | 0.004 mg/mL | 0.008 mg/mL |
Staphylococcus aureus | 0.015 mg/mL | 0.030 mg/mL |
Bacillus cereus | 0.015 mg/mL | 0.020 mg/mL |
Enterobacter cloacae | 0.004 mg/mL | 0.008 mg/mL |
These results indicate that the compound exhibits significant antibacterial activity, outperforming traditional antibiotics such as ampicillin in some cases .
Case Studies
-
Study on Antibacterial Properties :
A comprehensive study evaluated the antibacterial efficacy of various derivatives of oxadiazoles, including this compound. The study found that this compound had potent activity against E. coli and S. aureus, with MIC values indicating strong inhibition at low concentrations . -
Antifungal Activity Assessment :
In addition to its antibacterial properties, the compound was also tested for antifungal activity against strains such as Candida albicans. Results showed promising antifungal effects with MIC values ranging from 0.004 to 0.06 mg/mL .
Research Applications
The versatility of this compound extends beyond antimicrobial applications:
- Medicinal Chemistry : It serves as a lead compound for developing new therapeutic agents.
- Biological Research : The compound is utilized in studies examining enzyme interactions and receptor modulation.
Properties
IUPAC Name |
3-(methylaminomethyl)-4H-1,2,4-oxadiazol-5-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O2.ClH/c1-5-2-3-6-4(8)9-7-3;/h5H,2H2,1H3,(H,6,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQDRJNUPTDDONN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NOC(=O)N1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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